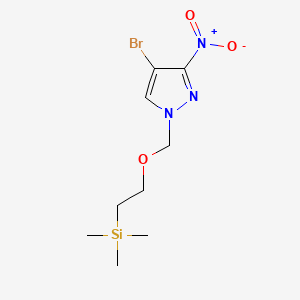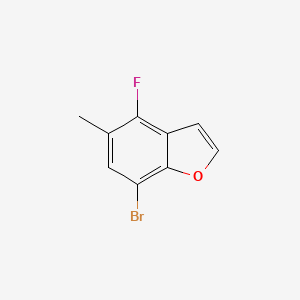
6-Cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Ferrocenyl)hexanethiol, also known as 6-(Mercaptohexyl)ferrocene, is a chemical compound with the molecular formula C16H22FeS and a molecular weight of 302.26 g/mol. It is characterized by a ferrocene moiety attached to a hexane chain with a thiol group at one end. This compound is known for its unique electronic properties and its ability to form self-assembled monolayers (SAMs) on surfaces.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The synthesis of 6-(Ferrocenyl)hexanethiol can be achieved through a Grignard reaction, where ferrocenyl magnesium bromide is reacted with ethyl 6-bromohexanoate followed by hydrolysis.
Thiol-ene Reaction: Another method involves the thiol-ene reaction, where ferrocene is reacted with 6-chloro-1-hexene in the presence of a base, followed by reduction to introduce the thiol group.
Industrial Production Methods: Industrial production of 6-(Ferrocenyl)hexanethiol typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reactive intermediates and the use of inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: 6-(Ferrocenyl)hexanethiol can be oxidized to form ferrocenyl hexanoic acid.
Reduction: Reduction reactions can convert the ferrocenyl moiety to ferrocenylmethyl groups.
Substitution: The thiol group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Ferrocenyl Hexanoic Acid: Formed through oxidation.
Ferrocenylmethyl Derivatives: Resulting from reduction reactions.
Substituted Thiol Derivatives: Produced through substitution reactions with various electrophiles.
科学研究应用
6-(Ferrocenyl)hexanethiol is widely used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of ferrocene-based catalysts and materials for organic synthesis.
Biology: The compound is employed in the study of electron transfer processes in biological systems.
Industry: Its ability to form SAMs makes it valuable in the creation of corrosion-resistant coatings and electronic devices.
作用机制
The mechanism by which 6-(Ferrocenyl)hexanethiol exerts its effects involves its ability to form SAMs on surfaces. The thiol group binds to metal surfaces, creating a stable monolayer that facilitates electron transfer between the coating and the substrate. This property is particularly useful in applications such as corrosion resistance and sensor technology.
Molecular Targets and Pathways Involved:
Metal Surfaces: The thiol group targets metal surfaces to form SAMs.
Electron Transfer Pathways: The ferrocenyl moiety facilitates electron transfer, making it useful in electrochemical applications.
相似化合物的比较
6-(Ferrocenyl)hexanethiol is compared with other similar compounds to highlight its uniqueness:
3-Ferrocenylpropionic Acid: Similar in structure but with a shorter alkyl chain, leading to different properties and applications.
Ferrocenylmethyl Alcohol: Contains a hydroxyl group instead of a thiol group, resulting in different reactivity and applications.
6-Bromohexylferrocene: Similar ferrocenyl structure but with a bromine atom instead of a thiol group, used in different types of chemical reactions.
These compounds share the ferrocenyl moiety but differ in their functional groups, leading to variations in their chemical behavior and applications.
属性
分子式 |
C16H22FeS-6 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
6-cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron |
InChI |
InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q-1;-5; |
InChI 键 |
PJOBIQVDYWAYKO-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CCCCCCS.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)







![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)

